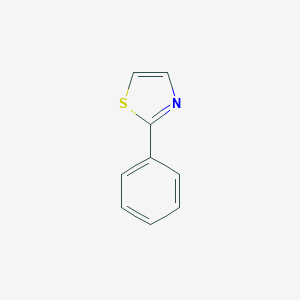
2-Phenylthiazole
Overview
Description
2-Phenylthiazole is a chemical compound with the molecular formula C9H7NS. It has a molecular weight of 161.23 . It is typically stored in a dry room at room temperature . The compound can exist in either liquid or solid form .
Synthesis Analysis
2-Phenylthiazole has been synthesized in various studies. For instance, a series of new potential Sortase A inhibitors that contain the 2-phenylthiazole moiety were synthesized . Another study reported the synthesis of four 2-phenylthiazole derivatives .
Molecular Structure Analysis
The molecular structure of 2-Phenylthiazole has been confirmed through various methods such as 1H and 13C nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction studies . The role of intermolecular interactions in these compounds was analyzed through single-crystal structure studies .
Chemical Reactions Analysis
2-Phenylthiazole has been used in the synthesis of new potential Sortase A inhibitors . It has also been used in the synthesis of four 2-phenylthiazole derivatives, which were evaluated as cholinesterase inhibitors .
Physical And Chemical Properties Analysis
2-Phenylthiazole has a molecular weight of 161.23 and can exist in either liquid or solid form . It is typically stored in a dry room at room temperature .
Scientific Research Applications
Antibacterial Activity:
Scientific Field:
Medicinal Chemistry, Microbiology
Summary:
2-Phenylthiazole derivatives have been investigated as potential Sortase A inhibitors . Sortase A is an enzyme involved in bacterial virulence, biofilm formation, and immune response evasion. By inhibiting Sortase A, these compounds can reduce bacterial virulence.
Methods and Experimental Procedures:
Results:
- These compounds could be used as add-on therapies to combat multidrug-resistant enterococcal infections .
Central Nervous System (CNS) Active Agents:
Scientific Field:
Neuroscience, Medicinal Chemistry
Summary:
Thiazole derivatives, including 2-phenylthiazole, have attracted interest for designing novel CNS-active agents .
Control of Plant Pathogens:
Scientific Field:
Plant Pathology, Agricultural Sciences
Summary:
Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were synthesized and evaluated for antibacterial potency against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae, as well as antifungal potency against Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, and Colletotrichum gloeosporioides .
Safety And Hazards
2-Phenylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
2-Phenylthiazole and its derivatives have shown promise in various fields, particularly in the development of new potential Sortase A inhibitors . Future research could focus on further exploring the therapeutic potential of 2-Phenylthiazole and its derivatives, particularly in the field of anticancer drug discovery .
properties
IUPAC Name |
2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHSBAVLOPISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338201 | |
| Record name | 2-Phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiazole | |
CAS RN |
1826-11-5 | |
| Record name | 2-Phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

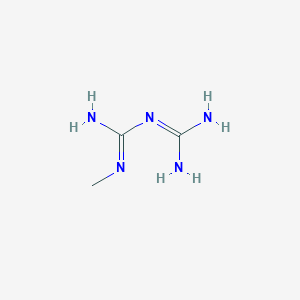
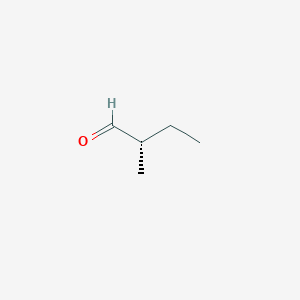
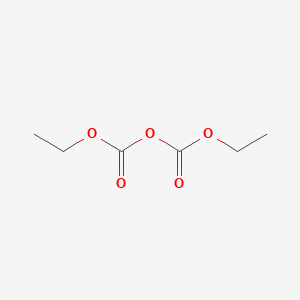
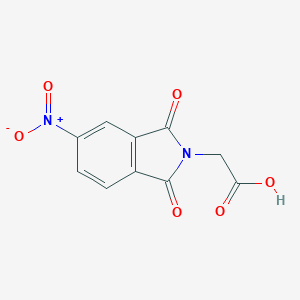
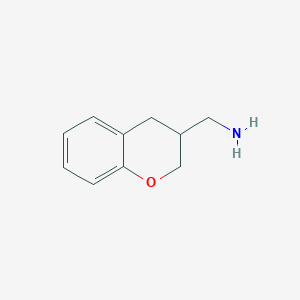
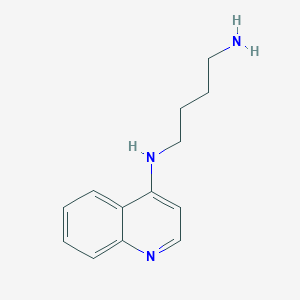

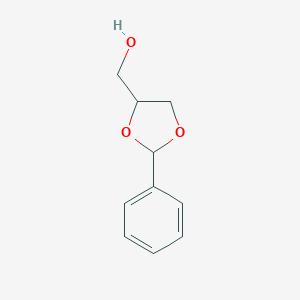
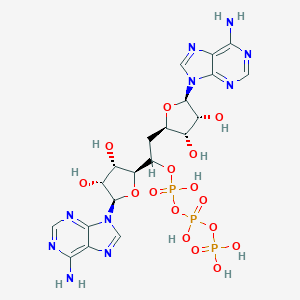

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
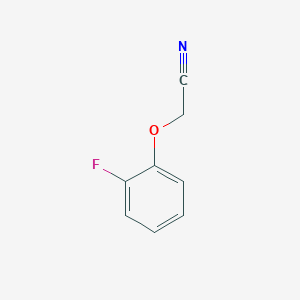
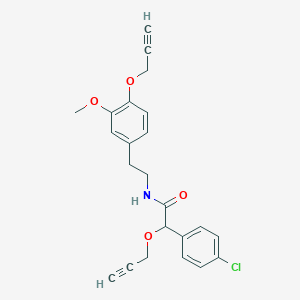
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)